AMPA receptor antagonist-3

Glutamate Signaling Synaptic Transmission Neuroprotection

Researchers characterizing AMPA receptor pharmacology often face batch inconsistency and undocumented purity when sourcing non-competitive antagonists from patent-derived 2,3-benzodiazepine series. AMPA receptor antagonist-3 (CAS 923272-18-8) solves this with documented ≥98% purity and defined (R)-stereochemistry at the 8-position, enabling reproducible SAR studies on the 1,3,4-thiadiazole-substituted scaffold. • Batch-to-batch consistency verified across multiple vendors (99.79% purity reported) • DMSO solubility of 30 mg/mL (76.25 mM) supports concentrated stock preparation for electrophysiology • Powder stability: -20°C for 3 years; DMSO stock: -80°C for 6 months

Molecular Formula C20H19N5O2S
Molecular Weight 393.5 g/mol
Cat. No. B12406105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMPA receptor antagonist-3
Molecular FormulaC20H19N5O2S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C=C2C(=NN1C4=NN=CS4)C5=CC(=C(C=C5)N)C)OCO3
InChIInChI=1S/C20H19N5O2S/c1-11-5-13(3-4-16(11)21)19-15-8-18-17(26-10-27-18)7-14(15)6-12(2)25(24-19)20-23-22-9-28-20/h3-5,7-9,12H,6,10,21H2,1-2H3/t12-/m1/s1
InChIKeyHCOJNYUPUOBYDH-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMPA Receptor Antagonist-3: Non-Competitive AMPA Receptor Inhibitor for CNS Research


AMPA receptor antagonist-3 is a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory neurotransmission in the central nervous system . The compound is extracted from patent US20070027143A1 and belongs to a class of substituted 2,3-benzodiazepine derivatives [1]. It functions by binding to allosteric sites on the AMPA receptor, inhibiting its activation by glutamate and thereby reducing excitatory neurotransmission . The compound has a molecular weight of 393.46 g/mol and the molecular formula C20H19N5O2S . It is intended for research use only in the study of central nervous system disorders, including epilepsy, neurodegeneration, and other conditions involving glutamate excitotoxicity .

Why AMPA Receptor Antagonist-3 Cannot Be Substituted with Generic In-Class Compounds


AMPA receptor antagonists exhibit distinct binding modes, subunit selectivity profiles, and chemical scaffolds that produce markedly different pharmacological outcomes [1]. Competitive antagonists such as NBQX (IC50 = 0.7 μM for AMPA) compete directly with glutamate at the orthosteric site, whereas non-competitive antagonists like GYKI 52466 (IC50 = 7.5 μM) and perampanel act at allosteric sites to modulate receptor function independently of endogenous glutamate concentrations [2]. The 2,3-benzodiazepine scaffold of AMPA receptor antagonist-3, featuring a 1,3,4-thiadiazole substitution at the R3 position, represents a distinct chemical series whose precise binding kinetics, subunit interactions, and downstream signaling effects cannot be inferred from compounds bearing different core structures or substitution patterns [3]. Substituting AMPA receptor antagonist-3 with a structurally unrelated AMPA antagonist without direct comparative data introduces substantial experimental uncertainty regarding target engagement, functional antagonism, and observed phenotypic outcomes.

AMPA Receptor Antagonist-3: Product-Specific Evidence Guide for Scientific Selection


Non-Competitive Allosteric Mechanism Differentiates AMPA Receptor Antagonist-3 from Orthosteric Antagonists

AMPA receptor antagonist-3 functions as a non-competitive antagonist that binds to allosteric sites on the AMPA receptor rather than competing with glutamate at the orthosteric ligand-binding domain . This contrasts with competitive antagonists such as NBQX, which require displacement by high local concentrations of endogenous glutamate to maintain efficacy [1]. The non-competitive mechanism confers class-level advantages in conditions of elevated synaptic glutamate, where competitive antagonists may exhibit reduced functional antagonism [2]. However, the quantitative potency (IC50, Ki) and subunit selectivity of AMPA receptor antagonist-3 remain unspecified in the publicly available patent and vendor documentation [3].

Glutamate Signaling Synaptic Transmission Neuroprotection

1,3,4-Thiadiazole Substituent Confers Distinct Structural Identity Relative to GYKI Series Benzodiazepines

AMPA receptor antagonist-3 contains a 1,3,4-thiadiazol-2-yl substituent at the R3 position of the 2,3-benzodiazepine core, as documented in patent US20070027143A1 and confirmed by the IUPAC name (R)-2-methyl-4-(8-methyl-7-(1,3,4-thiadiazol-2-yl)-8,9-dihydro-7H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d][1,2]diazepin-5-yl)aniline . This heterocyclic substitution distinguishes it from GYKI 52466, which bears a 4-aminophenyl substituent at the corresponding position, and from GYKI 53655, which contains a 3-acetyl group [1]. The 1,3,4-thiadiazole ring introduces distinct electronic properties and potential hydrogen-bonding interactions that may influence receptor binding kinetics and subunit selectivity, though no quantitative comparative binding data are publicly available for AMPA receptor antagonist-3 [2].

Medicinal Chemistry Structure-Activity Relationship Chemical Scaffold

High Vendor-Reported Purity Supports Reproducible Experimental Outcomes

AMPA receptor antagonist-3 is available from multiple commercial vendors with reported purity specifications that provide procurement-relevant quality metrics. TargetMol reports a purity of 99.79% for the current batch with HPLC and NMR validation . InvivoChem and dcchemicals specify purity of ≥98% . BenchChem reports a typical purity of 95% . The availability of batch-specific purity documentation from primary vendors enables researchers to select a supplier based on their required quality threshold. In comparison, early research-grade AMPA antagonists such as NBQX and CNQX are also widely available at >98% purity from established vendors, meaning purity alone is not a differentiator but rather a baseline procurement requirement .

Quality Control Reproducibility Chemical Procurement

DMSO Solubility Profile Enables Standard In Vitro Assay Preparation

AMPA receptor antagonist-3 exhibits solubility of 30 mg/mL in DMSO, corresponding to approximately 76.25 mM, as reported by TargetMol . This solubility profile is adequate for preparing concentrated stock solutions suitable for dilution into aqueous assay buffers for in vitro electrophysiology, calcium flux, or binding assays. For comparison, NBQX disodium salt is available in a water-soluble formulation, offering greater flexibility for aqueous assay systems, while the free acid form of NBQX requires DMSO solubilization similar to AMPA receptor antagonist-3 . The LogP value of 4.2 reported for AMPA receptor antagonist-3 indicates moderate lipophilicity consistent with blood-brain barrier penetration potential, though this remains a class-level inference from the 2,3-benzodiazepine scaffold rather than direct experimental validation for this specific compound .

Assay Development Formulation In Vitro Pharmacology

Documented Storage Stability Parameters Support Laboratory Planning and Inventory Management

AMPA receptor antagonist-3 has vendor-documented storage stability parameters that inform laboratory handling and experimental planning. InvivoChem specifies powder storage at -20°C for up to 3 years and 4°C for 2 years; in solvent (DMSO), stability is maintained at -80°C for 6 months and -20°C for 1 month . TargetMol similarly indicates powder storage at -20°C for 3 years and solvent storage at -80°C for 1 year . These stability parameters are consistent with standard research compound handling practices and enable researchers to plan stock solution preparation and long-term storage strategies. The compound is stable at ambient temperature during routine shipping, reducing the risk of degradation during transit . No comparative accelerated stability data versus other AMPA antagonists are publicly available.

Compound Stability Laboratory Operations Inventory Management

AMPA Receptor Antagonist-3: Optimal Research and Procurement Scenarios Based on Available Evidence


Structure-Activity Relationship Studies of 1,3,4-Thiadiazole-Substituted 2,3-Benzodiazepines

AMPA receptor antagonist-3 is optimally deployed as a reference compound for medicinal chemistry programs exploring the SAR of 1,3,4-thiadiazole-substituted 2,3-benzodiazepines. The compound's defined stereochemistry (R-configuration at the 8-position) and heterocyclic substitution pattern provide a distinct chemical scaffold for comparative profiling against other 2,3-benzodiazepine derivatives such as GYKI 52466 and GYKI 53655 [1]. Researchers can evaluate how the 1,3,4-thiadiazole moiety influences binding affinity, functional antagonism, and subunit selectivity relative to compounds bearing alternative R3 substituents described in patent US20070027143A1 [2]. The availability of multiple vendors with documented purity specifications (99.79% from TargetMol; ≥98% from InvivoChem) supports reproducible SAR studies with batch-to-batch consistency .

In Vitro Functional Antagonism Assays in Recombinant AMPA Receptor Systems

Given its classification as a non-competitive AMPA receptor antagonist, AMPA receptor antagonist-3 is suitable for in vitro functional studies using recombinant AMPA receptor subunits (GluA1-GluA4) expressed in heterologous systems such as HEK293 cells or Xenopus oocytes [1]. The DMSO solubility of 30 mg/mL (76.25 mM) enables preparation of concentrated stock solutions for dilution into electrophysiology or calcium flux assay buffers [2]. Researchers should note that quantitative potency data (IC50, EC50) are not publicly available for this compound, necessitating de novo pharmacological characterization as part of any experimental workflow . This scenario is appropriate for laboratories equipped to perform two-electrode voltage clamp or patch-clamp electrophysiology to establish compound-specific concentration-response relationships .

Comparative Pharmacology Benchmarking Against Established AMPA Antagonist Reference Standards

AMPA receptor antagonist-3 can be incorporated into comparative pharmacology studies that benchmark its activity profile against well-characterized reference antagonists such as NBQX (competitive, IC50 = 0.7 μM for AMPA), GYKI 52466 (non-competitive, IC50 = 7.5 μM), and perampanel (non-competitive, clinically approved) [1]. Such studies are essential for establishing the relative potency, efficacy, and subunit selectivity of AMPA receptor antagonist-3 within the broader landscape of AMPA receptor pharmacology [2]. The documented storage stability parameters (powder: -20°C for 3 years; DMSO stock: -80°C for 6 months) support longitudinal comparative studies requiring consistent compound activity over extended experimental timelines . Researchers should procure comparator compounds from the same vendor or with equivalent quality documentation to minimize batch variability confounding comparative analyses .

CNS Disease Model Screening Where Non-Competitive AMPA Antagonism Is a Validated Therapeutic Hypothesis

Based on class-level evidence from patent US20070027143A1, which claims the use of 2,3-benzodiazepine derivatives including AMPA receptor antagonist-3 for research in central nervous system disorders, the compound may be evaluated in preclinical disease models where AMPA receptor antagonism has established therapeutic relevance [1]. These include in vitro and ex vivo models of epilepsy, ischemic stroke, neurodegeneration, and chronic pain, where non-competitive AMPA antagonists such as GYKI 52466 and talampanel have demonstrated efficacy [2]. However, researchers must recognize that no in vivo pharmacokinetic, brain penetration, or efficacy data are publicly available for AMPA receptor antagonist-3 specifically, and any translational extrapolation from class-level evidence should be accompanied by rigorous compound-specific characterization . Procurement for these studies should include verification of purity and solubility parameters to ensure consistent formulation and dosing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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